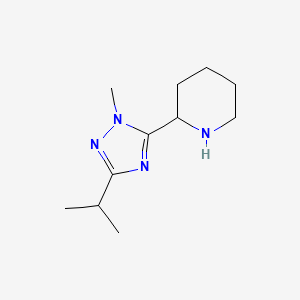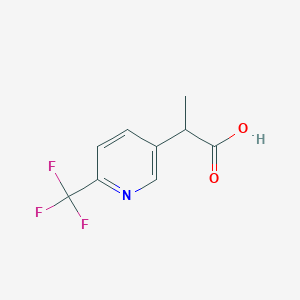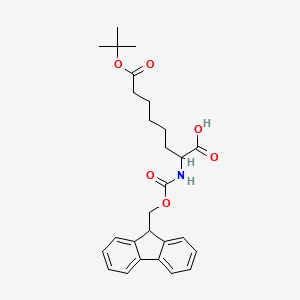![molecular formula C15H23N3O2 B13642091 tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13642091.png)
tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminophenyl group, and a pyrrolidinyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-aminophenylpyrrolidine. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted carbamates or amines
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used as a biochemical reagent. It can be used to study enzyme interactions and protein modifications .
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions play a crucial role in its biological activity and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the aminophenyl and pyrrolidinyl groups, making it less versatile in synthetic applications .
- N-Boc-ethanolamine: Contains a hydroxyl group instead of an aminophenyl group, leading to different reactivity and applications .
- tert-Butyl N-(2-hydroxyethyl)carbamate: Similar to N-Boc-ethanolamine but with a different functional group arrangement, affecting its chemical behavior .
Uniqueness: tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile and a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C15H23N3O2 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-11-8-9-18(10-11)13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3,(H,17,19) |
Clé InChI |
YCLRIYMDMZTSSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Azabicyclo[3.2.1]octane-8-carbonylchloride](/img/structure/B13642020.png)


![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)
![7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13642054.png)






![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)

